2-(2-Chloroethoxy)ethanesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethoxy)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O3S/c5-1-2-9-3-4-10(6,7)8/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNGSUYNGBVHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 2 Chloroethoxy Ethanesulfonyl Chloride
Strategies for the Construction of the Ethanesulfonyl Chloride Moiety
The formation of a sulfonyl chloride functional group is a cornerstone of sulfonamide and sulfonate ester synthesis. Various methods have been developed to generate this reactive group, primarily from sulfur-containing precursors like thiols, disulfides, or sulfonic acids.
Oxidative chlorination is a direct and widely employed method for converting sulfur compounds, particularly thiols and disulfides, into the corresponding sulfonyl chlorides. This transformation involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom. A variety of reagents and reaction systems have been developed to achieve this conversion efficiently. lookchem.comnih.gov
The choice of reagent can influence the reaction conditions, yields, and substrate scope. For instance, the combination of hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) serves as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org Similarly, using hydrogen peroxide in the presence of zirconium tetrachloride provides an efficient route with the advantages of short reaction times and mild conditions. organic-chemistry.org Other notable reagents include N-chlorosuccinimide (NCS) combined with hydrochloric acid, and systems involving nitric acid, hydrochloric acid, and oxygen, which have been adapted for continuous flow reactors. nih.govorganic-chemistry.org The reagent 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) has also been identified as a mild and effective agent for the oxidative chlorination of various sulfur substrates, including thiols and disulfides, often providing products in good to excellent yields after a simple workup. lookchem.com
| Oxidizing/Chlorinating System | Substrate | Key Advantages | Reference |
|---|---|---|---|
| H₂O₂ / SOCl₂ | Thiols | Highly reactive, short reaction times | organic-chemistry.org |
| H₂O₂ / ZrCl₄ | Thiols, Disulfides | High efficiency, mild conditions | organic-chemistry.org |
| N-Chlorosuccinimide (NCS) / HCl | Thiols | Good yields | organic-chemistry.org |
| Nitrate salt / Chlorotrimethylsilane | Thiols, Disulfides | Mild, efficient, high yields | organic-chemistry.org |
| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Thiols, Disulfides, Benzylic Sulfides | Mild conditions, broad substrate scope | lookchem.com |
| HNO₃ / HCl / O₂ (Flow Reactor) | Thiols, Disulfides | Continuous process, favorable process mass intensity (PMI) | nih.gov |
The Sandmeyer reaction is a classic and powerful method in organic synthesis, traditionally used to convert aromatic amines into a variety of functional groups via a diazonium salt intermediate. nih.govorgsyn.org A variation of this reaction allows for the synthesis of aryl sulfonyl chlorides. In this process, an aromatic amine is first diazotized with a nitrite (B80452) source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of an acid. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst, such as copper(I) or copper(II) chloride, to yield the aryl sulfonyl chloride. nih.govorganic-chemistry.org
Recent advancements have introduced stable sulfur dioxide surrogates, like DABSO (the adduct of DABCO and sulfur dioxide), to make the procedure more manageable and safer, avoiding the handling of gaseous SO₂. organic-chemistry.orgacs.org This updated protocol works for a wide range of anilines and allows for the isolation of the sulfonyl chloride or its direct conversion into a sulfonamide. organic-chemistry.orgacs.org However, it is crucial to note that the Sandmeyer reaction is inherently a method for aromatic systems. Its mechanism, which relies on the formation of an aryl diazonium salt and subsequent radical processes, is not applicable to the synthesis of aliphatic sulfonyl chlorides like 2-(2-chloroethoxy)ethanesulfonyl chloride from the corresponding aliphatic amine. nih.gov
Beyond direct oxidative chlorination of thiols, other strategies exist for the synthesis of sulfonyl chlorides. One notable method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These salts are readily prepared from alkyl halides and thiourea. Their subsequent treatment with reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide provides the corresponding alkanesulfonyl chlorides in high yields under environmentally friendly conditions. organic-chemistry.org Another established route is the reaction of sulfonic acids or their salts (e.g., sodium isethionate) with chlorinating agents like thionyl chloride or phosphorus pentachloride to generate the sulfonyl chloride. chemicalbook.com
Synthesis of 2-(2-Chloroethoxy)ethanol (B196239) and Related Chloroethoxy Precursors
The formation of the ether linkage in chloroethoxy precursors can be achieved through several etherification strategies. A common industrial method for producing 2-(2-chloroethoxy)ethanol involves the direct reaction of diethylene glycol with hydrogen chloride. google.com This reaction selectively chlorinates one of the terminal hydroxyl groups.
Another fundamental approach to ether synthesis is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org In the context of synthesizing a chloroethoxy chain, one could react sodium 2-chloroethoxide with ethylene (B1197577) oxide, or alternatively, react the sodium salt of ethylene glycol with 1,2-dichloroethane. However, controlling selectivity in the latter case can be challenging, potentially leading to side products. A more controlled approach involves the catalyzed addition of ethylene oxide to 2-chloroethanol. For example, 2-(2-(2-chloroethoxy)ethoxy)ethanol can be synthesized by reacting 2-(2-chloroethoxy)ethanol with ethylene oxide using boron trifluoride diethyl etherate as a catalyst. chemicalbook.com
The synthesis of 2-(2-chloroethoxy)ethanol often relies on the selective functional group interconversion of a readily available precursor, diethylene glycol. guidechem.comgoogle.com A key challenge is to selectively convert only one of the two primary hydroxyl groups into a chloride while leaving the other intact.
A patented method achieves this selectivity by using a protecting group strategy involving boric acid. google.com In this process, diethylene glycol is first reacted with metaboric anhydride (B1165640) (which can be generated in situ from boric acid) in a solvent like toluene. This forms a cyclic borate (B1201080) ester intermediate, effectively protecting the hydroxyl groups. guidechem.comgoogle.com This intermediate is then treated with a chlorinating agent, such as thionyl chloride, which selectively converts one of the hydroxyethoxy groups to a chloroethoxy group. The final step is hydrolysis, which cleaves the borate ester, releasing the desired product, 2-(2-chloroethoxy)ethanol, and regenerating boric acid, which can be recovered. google.com This method is advantageous due to its mild reaction conditions, reduced side reactions, and high yield. guidechem.comgoogle.com
| Starting Material | Key Reagents | Description | Reference |
|---|---|---|---|
| Diethylene glycol | Hydrogen Chloride (HCl) | Direct selective chlorination of one hydroxyl group. | google.com |
| Diethylene glycol | 1. Boric acid / Metaboric anhydride 2. Thionyl chloride (SOCl₂) 3. Water (Hydrolysis) | A multi-step process involving protection of the hydroxyl groups as a borate ester, followed by selective chlorination and deprotection. | guidechem.comgoogle.com |
Convergent and Divergent Synthetic Routes to this compound
The synthesis of this compound can be approached through several plausible routes, which can be broadly categorized as convergent or linear (a form of divergent synthesis from a single advanced precursor). A convergent synthesis involves the independent preparation of key molecular fragments that are later combined, while a linear approach modifies a single precursor through a sequence of reactions.
Convergent Synthesis via Sodium 2-(2-chloroethoxy)ethanesulfonate:
A robust convergent approach involves the initial synthesis of two key precursors: an activated 2-(2-chloroethoxy)ethane derivative and a sulfite (B76179) salt. These are then combined to form an intermediate, sodium 2-(2-chloroethoxy)ethanesulfonate, which is subsequently chlorinated.
Preparation of Precursor 1: 2-(2-Chloroethoxy)ethanol: This key intermediate is commonly synthesized from diethylene glycol. One patented method involves reacting diethylene glycol with thionyl chloride in the presence of a solvent like toluene, which selectively chlorinates one of the hydroxyl groups. google.com An alternative approach uses hydrogen chloride to achieve the same transformation. google.com
Formation of the Sulfonate Salt: The resulting 2-(2-chloroethoxy)ethanol can be converted into a halide (e.g., 1-bromo-2-(2-chloroethoxy)ethane) and subsequently reacted with a sulfite source like sodium sulfite. Analogous reactions, such as the synthesis of sodium 2-chloroethanesulfonate from 1-bromo-2-chloroethane (B52838) and sodium sulfite, demonstrate the feasibility of this step, often employing a catalyst to improve efficiency. chemicalbook.com
Final Chlorination Step: The isolated sodium 2-(2-chloroethoxy)ethanesulfonate salt is then treated with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), in an inert solvent to yield the final this compound. The reaction of sulfonic acid salts with PCl₅ is a standard and effective method for preparing sulfonyl chlorides. stackexchange.comwikipedia.org
Linear Synthesis via Oxidative Chlorination of a Thiol:
A more direct, linear route begins with the corresponding thiol, 2-(2-chloroethoxy)ethanethiol. This precursor is then converted directly into the target sulfonyl chloride in a single oxidative chlorination step. This method avoids the isolation of the intermediate sulfonate salt.
Precursor Synthesis: The synthesis of the starting thiol, while not detailed in the provided sources, would be a critical initial step.
Oxidative Chlorination: The thiol is subjected to a reagent system that both oxidizes the sulfur atom and provides a chloride source. Numerous methods exist for this transformation on various thiol substrates. researchgate.net Effective reagent combinations include hydrogen peroxide (H₂O₂) with zirconium tetrachloride (ZrCl₄) or N-chlorosuccinimide (NCS) in the presence of hydrochloric acid (HCl). organic-chemistry.orgthieme-connect.com These reactions are often rapid and can be performed under mild conditions. thieme-connect.com
The choice between these routes depends on factors such as the commercial availability and cost of the starting materials (diethylene glycol vs. a specialized thiol) and the desired process complexity.
| Feature | Convergent Route (via Sulfonate Salt) | Linear Route (via Thiol Oxidation) |
|---|---|---|
| Key Precursor | 2-(2-Chloroethoxy)ethanol | 2-(2-Chloroethoxy)ethanethiol |
| Key Intermediate | Sodium 2-(2-chloroethoxy)ethanesulfonate | None (Direct conversion) |
| Primary Transformation | Chlorination of a sulfonate salt (e.g., with PCl₅) | Oxidative chlorination of a thiol (e.g., with H₂O₂/ZrCl₄) |
| Potential Advantages | Starts from readily available, inexpensive diethylene glycol. google.com Intermediates are often stable, crystalline solids. | Fewer reaction steps. Often proceeds under milder conditions. organic-chemistry.org |
| Potential Disadvantages | More overall steps. Requires use of harsh chlorinating agents like PCl₅. | Requires a potentially more expensive or difficult-to-synthesize thiol precursor. |
Optimization of Reaction Conditions for High Yield and Selectivity
Achieving high yield and selectivity is paramount in the synthesis of this compound. Optimization strategies are highly dependent on the chosen synthetic route.
For the linear route via oxidative chlorination of a thiol , several parameters are critical. The stoichiometry of the oxidizing agent, such as hydrogen peroxide, is crucial; typically, an excess is required to ensure complete oxidation of the thiol to the sulfonyl chloride oxidation state. thieme-connect.com The choice of catalyst and chloride source also significantly impacts efficiency. For instance, using a system of H₂O₂ and thionyl chloride (SOCl₂) can lead to very high yields in extremely short reaction times, often within minutes at room temperature. organic-chemistry.org Temperature control is vital to prevent over-oxidation or decomposition of the product. Many of these oxidative chlorinations proceed efficiently at room temperature, which simplifies the procedure. thieme-connect.comorganic-chemistry.org
In the convergent route , optimization is required for multiple stages. During the formation of 2-(2-chloroethoxy)ethanol from diethylene glycol, controlling the stoichiometry of the chlorinating agent (e.g., thionyl chloride) is key to preventing the formation of the dichloro-byproduct. google.com In the subsequent conversion of the sulfonate salt to the sulfonyl chloride using phosphorus pentachloride, reaction conditions must be strictly anhydrous to prevent hydrolysis of both the reagent and the product. The reaction temperature must be carefully managed, as the process can be exothermic. The choice of a non-reactive, inert solvent is also important for facilitating the reaction and aiding in product isolation.
| Parameter | Condition/Variable | Impact on Yield and Selectivity | Source |
|---|---|---|---|
| Reagent System | e.g., H₂O₂/ZrCl₄, H₂O₂/SOCl₂, NCS/HCl | The choice of oxidant and chloride source determines reaction rate and efficiency. H₂O₂/SOCl₂ is noted for being highly reactive and rapid. | organic-chemistry.org |
| Stoichiometry | Molar ratio of thiol to oxidant | An excess of the oxidizing agent (e.g., 3 equivalents of H₂O₂) is often required to drive the reaction to completion and maximize yield. | thieme-connect.com |
| Temperature | Typically 20-25 °C (Room Temperature) | Mild temperatures are often sufficient and prevent the formation of unwanted byproducts, enhancing selectivity. | organic-chemistry.org |
| Solvent | e.g., Acetonitrile | The solvent must be inert to the strong oxidizing conditions and able to dissolve the reactants. | thieme-connect.com |
| Reaction Time | 1 minute to several hours | Highly dependent on the reagent system; some methods offer extremely fast conversions, which can improve throughput. | thieme-connect.comorganic-chemistry.org |
Scalability Considerations in Industrial and Academic Synthesis
Transitioning the synthesis of this compound from a laboratory to an industrial or large-scale academic setting introduces significant challenges related to safety, cost, and process efficiency.
Batch vs. Continuous Flow Processing: Traditionally, such syntheses are performed in batch reactors. However, many reactions for producing sulfonyl chlorides are highly exothermic and may involve hazardous reagents or gaseous byproducts. nih.gov For these reasons, continuous flow chemistry presents a compelling alternative. A flow process offers superior heat management due to high surface-area-to-volume ratios in microreactors, minimizing the risk of thermal runaways. nih.gov It also enhances safety by ensuring that only small quantities of hazardous materials are reacting at any given moment. Continuous processing can lead to higher spacetime yields and more consistent product quality compared to batch methods. nih.gov For example, a continuous flow protocol for the synthesis of sulfonyl chlorides from thiols using nitric acid, hydrochloric acid, and oxygen has been successfully developed, achieving high throughput. researchgate.net
Reagent and Waste Management: On a large scale, the handling of reagents like chlorosulfonic acid, thionyl chloride, or phosphorus pentachloride requires specialized equipment and stringent safety protocols due to their corrosive and reactive nature. nih.gov The evolution of gaseous byproducts, such as hydrogen chloride (HCl) or sulfur dioxide (SO₂), necessitates the use of scrubbers to prevent their release into the atmosphere. Furthermore, the isolation of the sulfonyl chloride product often involves an aqueous work-up, which carries a significant risk of hydrolysis. acs.org This hydrolysis not only reduces the isolated yield but also creates acidic waste streams that require neutralization and treatment, adding to the process cost and environmental footprint. acs.org Processes that minimize aqueous contact or allow for direct precipitation of the product are therefore highly desirable at scale. acs.org
| Consideration | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk of thermal runaway with large volumes of exothermic reactions. Potential for accumulation of hazardous materials. | Superior heat transfer and control. Smaller reaction volumes minimize risk. nih.gov |
| Efficiency | Lower spacetime yield. Process can be limited by heat removal capacity. | Higher spacetime yield. Potential for automation and consistent product quality. nih.gov |
| Equipment | Standard, widely available chemical reactors. | Requires specialized microreactors and pumping systems. |
| Work-up | Large-volume quenching and extraction can be cumbersome and generate significant waste. acs.org | Can be integrated with continuous separation/purification modules, potentially reducing waste. |
| Ideal Application | Well-established processes; smaller-scale synthesis. | Highly exothermic or hazardous reactions; large-scale manufacturing where safety and consistency are critical. nih.gov |
Chemical Reactivity and Reaction Mechanisms of 2 2 Chloroethoxy Ethanesulfonyl Chloride
Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group.
One of the most common reactions of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. rsc.org This reaction, known as sulfonylation, is a cornerstone in organic and medicinal chemistry. chemimpex.com The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This is typically followed by the elimination of a hydrogen chloride (HCl) molecule, which is often scavenged by a base added to the reaction mixture, such as pyridine (B92270) or triethylamine (B128534), or by using an excess of the amine reactant. rsc.orgcbijournal.com
In the case of 2-(2-chloroethoxy)ethanesulfonyl chloride, it reacts with various amines to yield the corresponding N-substituted sulfonamides. For example, its reaction with octadecylamine (B50001) in the presence of triethylamine produces N-octadecylethcnesulfonamide, which can then undergo further reactions like a Michael addition with another amine. rit.edu The reaction conditions, such as the solvent and the nature of the amine, can influence the outcome. A polar, protic medium may favor the formation of the desired sulfonamide, while aprotic, less polar media might lead to side products. rit.edu
The reaction of 2-chloroethanesulfonyl chloride with aniline (B41778) derivatives in acetone (B3395972) has also been reported to produce the corresponding N-phenylethenesulfonamides, indicating that a dehydrohalogenation step can occur under the reaction conditions. rsc.org
| Amine Reactant | Base/Solvent | Product | Reference |
| Primary/Secondary Amines | Base (e.g., Pyridine) | N-substituted sulfonamide | rsc.orgcbijournal.com |
| Octadecylamine | Triethylamine | N-octadecylethcnesulfonamide | rit.edu |
| Aniline | Acetone | N-phenylethenesulfonamide | rsc.org |
Sulfones are a class of organosulfur compounds characterized by a sulfonyl group (-SO₂-) bonded to two carbon atoms. A primary method for their synthesis involves the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). nih.gov This reaction creates a new carbon-sulfur bond.
The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic sulfur atom of the sulfonyl chloride. The subsequent displacement of the chloride ion results in the formation of the sulfone. This method is versatile and allows for the synthesis of a wide range of alkyl and aryl sulfones. nih.gov While specific examples detailing the reaction of this compound with organometallic reagents are not prevalent in the reviewed literature, this general reactivity pattern is a fundamental aspect of sulfonyl chloride chemistry and represents a viable pathway for synthesizing sulfones bearing the 2-(2-chloroethoxy)ethyl group.
| Reagent Type | General Formula | Product | Key Feature |
| Sulfonyl Chloride | R-SO₂Cl | Aryl/Alkyl Sulfone | C-S Bond Formation |
| Organometallic Reagent | R'-M (e.g., Grignard) |
Sulfonyl chlorides can react with alcohols or phenols in the presence of a base to form sulfonate esters. eurjchem.com This esterification reaction is analogous to the formation of sulfonamides, with an alcohol acting as the nucleophile instead of an amine. The base, often a non-nucleophilic amine like triethylamine, is required to neutralize the HCl produced during the reaction. researchgate.net
Research has shown that 2-chloroethanesulfonyl chloride undergoes a one-pot sulfonation-elimination reaction with alcohols like n-butanol and isopropanol, in the presence of triethylamine, to yield the corresponding vinyl sulfonate esters in excellent yields. researchgate.net Similarly, its reaction with ethanol (B145695) and triethylamine in benzene (B151609) produces ethyl ethenesulfonate. rit.edurit.edu This suggests that under these basic conditions, an initial esterification is followed by the elimination of HCl from the chloroethoxyethyl group to form a vinyl group.
| Alcohol Reactant | Base/Solvent | Product | Reference |
| n-Butanol | Triethylamine | n-Butyl vinyl sulfonate | researchgate.net |
| Isopropanol | Triethylamine | Isopropyl vinyl sulfonate | researchgate.net |
| Ethanol | Triethylamine/Benzene | Ethyl ethenesulfonate | rit.edurit.edu |
Sulfonyl chlorides can react with unsaturated compounds such as alkenes and alkynes through various pathways, including ionic and radical mechanisms. magtech.com.cnresearchgate.net These reactions can lead to products of chlorosulfonylation (addition of -SO₂Cl across the double or triple bond) or sulfonylation. magtech.com.cnresearchgate.net
Furthermore, derivatives of this compound can participate in significant reactions with unsaturated systems. For instance, vinyl sulfonate esters, which are synthesized from 2-chloroethanesulfonyl chloride, can act as dienophiles in Diels-Alder cycloaddition reactions. When reacted with dienes like cyclopentadiene (B3395910) or furan, they form the corresponding norbornene and oxanorbornene monomers, which are valuable in polymer synthesis. researchgate.net This highlights how this compound can serve as a precursor to building blocks that readily engage with unsaturated compounds.
Radical Pathways in Sulfonylation Reactions
Beyond ionic pathways, the sulfonyl chloride group can participate in radical reactions. The S-Cl bond can be cleaved homolytically to generate a sulfonyl radical (RSO₂•), which is a key intermediate in various synthetic transformations.
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis for generating radicals under mild conditions. nih.govresearchgate.net In this process, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and becomes electronically excited. The excited catalyst can then engage in single-electron transfer (SET) with a substrate.
Sulfonyl chlorides are excellent substrates for photoredox catalysis. nih.gov The excited photocatalyst can reduce the sulfonyl chloride, leading to the cleavage of the S-Cl bond and the formation of a sulfonyl radical. This sulfonyl radical can then add to unsaturated bonds in alkenes or alkynes, initiating a cascade of reactions to form complex molecules. nih.govfigshare.com For example, photoredox-catalyzed reactions of sulfonyl chlorides with 1,5-dienes can lead to a tandem sulfonylation and cyclization to produce sulfonylated pyrrolinones. nih.gov Although specific studies focusing on this compound in photoredox catalysis were not identified in the reviewed sources, its identity as a sulfonyl chloride makes it a potential candidate for such transformations, opening avenues for novel synthetic applications. nih.govrsc.org
Metal-Catalyzed Radical Mechanisms in Sulfone Synthesis
Sulfonyl chlorides are effective precursors for the generation of sulfonyl radicals, which are key intermediates in the formation of sulfones. nih.gov Metal-catalyzed processes, particularly those involving photoredox catalysis, have emerged as powerful methods for initiating these radical reactions under mild conditions. rsc.orgnih.gov The general mechanism involves a single-electron transfer (SET) from an excited photocatalyst (often based on iridium or ruthenium) or a transition metal complex to the sulfonyl chloride. rsc.orgnih.gov This transfer generates a transient radical anion, which rapidly fragments to produce a sulfonyl radical (RSO₂•) and a chloride anion. nih.govresearchgate.net
Once formed, the sulfonyl radical can readily add across the double or triple bonds of unsaturated compounds like alkenes and alkynes. researchgate.netmagtech.com.cn This addition generates a new carbon-centered radical, which can then be trapped in various ways, often by a hydrogen atom transfer (HAT) or by reacting with another species in the medium to complete the synthesis of the sulfone product. nih.govox.ac.uk This method, known as hydrosulfonylation, provides a direct route to C(sp³)-sulfonylated compounds. nih.gov
The choice of metal catalyst and reaction conditions can be tuned to control the reaction pathway and accommodate a wide range of functional groups. researchgate.netrsc.org While specific studies on this compound are not prevalent, its structural similarity to other aliphatic and aromatic sulfonyl chlorides suggests it would be a competent participant in these transformations. The chloroethoxy group is generally stable under these radical conditions, allowing for the selective reaction of the sulfonyl chloride moiety.
| Catalyst System | Unsaturated Substrate | Reaction Type | Reference |
|---|---|---|---|
| Ir(ppy)₃ (Iridium photocatalyst) | Electron-deficient alkenes | Radical Hydrosulfonylation | nih.govresearchgate.net |
| Ru(bpy)₃Cl₂ (Ruthenium photocatalyst) | 2-Vinylanilines | Multicomponent reaction to form sulfonated indolines | rsc.org |
| Cu(OAc)₂ / Ir photocatalyst | Electron-deficient olefins | Radical coupling | acs.org |
| CuO nanoparticles | Styrenes | Chlorosulfonylation | researchgate.net |
Chain Transfer Reactions in Polymerization Contexts
The mechanism of chain transfer involving a sulfonyl chloride proceeds via the abstraction of the chlorine atom from the R-SO₂Cl molecule by the propagating polymer radical (P•). This results in a polymer chain capped with a chlorine atom (P-Cl) and the formation of a new sulfonyl radical (R-SO₂•). koreascience.krresearchgate.net This newly formed sulfonyl radical can then initiate the polymerization of a monomer, starting a new polymer chain.
Studies using benzenesulfonyl chloride in the free radical polymerization of styrene (B11656) have shown that this process leads to polystyrene chains with a phenylsulfonyl group at the α-end and a chlorine atom at the ω-end. koreascience.krresearchgate.net The efficiency of a chain transfer agent is given by its chain transfer constant (Cₛ), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. By adjusting the concentration ratio of the sulfonyl chloride to the monomer, the number-average molecular weight of the resulting polymer can be effectively controlled. The presence of the chloroethoxy group in this compound is not expected to interfere with this fundamental reactivity, allowing it to act as a functional CTA, potentially introducing the chloroethoxy group at the chain end for subsequent modification.
| [BSC]₀ / [Styrene]₀ Ratio | Number-Average Molecular Weight (Mₙ) of PS |
|---|---|
| 0.01 | High |
| 0.05 | Intermediate |
| 0.10 | Low |
Note: This table illustrates the general trend observed where increasing the relative concentration of the chain transfer agent leads to a decrease in the polymer's molecular weight. koreascience.krresearchgate.net
Reactivity Influenced by the Chloroethoxy Chain
The chloroethoxy moiety within this compound provides a secondary site of reactivity that can be exploited for further molecular elaboration, either through intramolecular or intermolecular pathways.
Intramolecular Cyclization Potential of the Chloroethoxy Group
The presence of both an electrophilic carbon (C-Cl) and a flexible ether chain allows for the possibility of intramolecular cyclization reactions. masterorganicchemistry.com This potential is typically realized after the sulfonyl chloride group has been converted into a less reactive derivative, such as a sulfonamide or sulfone, which may contain or be attached to a nucleophilic center.
A classic example of such a reaction is the intramolecular Williamson ether synthesis, where an alkoxide within a molecule displaces a halide to form a cyclic ether. youtube.comlibretexts.org In a derivative of this compound, if a nucleophile (e.g., an alcohol, amine, or thiol) is present at an appropriate distance from the chloroethyl group, ring closure can occur. For instance, if the sulfonyl chloride reacts with a primary amine to form a sulfonamide, deprotonation of the sulfonamide nitrogen would create a potent nucleophile. This nucleophile could then attack the terminal carbon of the chloroethoxy chain, displacing the chloride and forming a six-membered heterocyclic ring, such as a derivative of 1,4-thiaziane-1,1-dioxide.
The feasibility and rate of such cyclizations are highly dependent on the length of the tether connecting the nucleophile and the electrophile, with the formation of five- and six-membered rings being kinetically and thermodynamically favored. masterorganicchemistry.com Studies on substituted 5-(2-chloroethoxy)-1,5-dihydro-2H-pyrrol-2-ones have demonstrated that the chloroethoxy group can readily participate in intramolecular cyclization in the presence of a strong base to form fused ring systems. rsc.org
Selective Functionalization of the Chloroethoxy Moiety
The carbon-chlorine bond in the chloroethoxy group is a prime site for selective functionalization via nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, provided that the highly reactive sulfonyl chloride moiety is either protected or has been previously transformed. This concept of "orthogonal functionalization" is a powerful strategy in multistep synthesis, enabling selective modification of one part of a molecule without affecting another. mtak.hu
The chlorine atom can be displaced by a variety of nucleophiles. For example, reaction with amines would yield amino-ethers, while reaction with alkoxides would produce di-ethers. This reactivity is analogous to that observed in related molecules like (2-chloroethoxy)benzene (B16413) and 2-[2-(2-chloroethoxy)ethoxy]ethanol. sigmaaldrich.com Palladium-catalyzed methods have been developed for the cross-coupling of aryl chlorides with reagents like sodium tetrakis-(2-chloroethoxy)-borate, demonstrating the utility of the chloroethoxy group as a building block. mtak.hursc.org The subsequent substitution of the alkyl chloride allows for a modular approach to synthesizing complex molecules. mtak.hu
This selective functionalization makes derivatives of this compound valuable intermediates for creating molecules with diverse properties, including those relevant to pharmaceutical and materials science applications. nih.govnih.govmdpi.comrsc.org
| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group (-Nu) |
|---|---|---|
| Amine | R₂NH | -NR₂ (Amino group) |
| Alkoxide | R'O⁻ | -OR' (Ether) |
| Thiolate | R'S⁻ | -SR' (Sulfide) |
| Azide | N₃⁻ | -N₃ (Azide) |
| Cyanide | CN⁻ | -CN (Nitrile) |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms, including the structures of intermediates and transition states, is crucial for predicting and controlling the chemical behavior of this compound.
Elucidation of Reaction Intermediates and Transition States
The reactions of sulfonyl chlorides can proceed through several distinct mechanistic pathways, each characterized by specific intermediates and transition states. magtech.com.cn
Nucleophilic Substitution at Sulfur: When reacting with nucleophiles such as water, alcohols, or amines, alkanesulfonyl chlorides typically undergo a bimolecular nucleophilic substitution (Sₙ2-type) reaction at the sulfur center. nih.govwikipedia.org Computational and kinetic studies on the solvolysis of various sulfonyl chlorides support a concerted mechanism. nih.govcdnsciencepub.com The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. cdnsciencepub.com In this transition state, the incoming nucleophile and the leaving chloride ion occupy the apical positions, while the two oxygen atoms and the alkyl group reside in the equatorial plane. As the new bond forms, the S-Cl bond breaks, leading to the substitution product with inversion of configuration at the sulfur atom.
Radical Formation and Reaction: In metal-catalyzed or photoredox reactions, the key intermediate is the sulfonyl radical (RSO₂•). nih.govresearchgate.net This species is formed through a single-electron reduction of the sulfonyl chloride, followed by the rapid elimination of a chloride anion. nih.gov The sulfonyl radical is a planar, neutral species that readily adds to unsaturated systems. nih.gov The subsequent carbon-centered radical intermediate is then quenched to form the final product. researchgate.net Experimental evidence for these radical intermediates often comes from trapping experiments and spectroscopic techniques. nih.gov
Information Unobtainable for this compound
Specifically, there is a lack of published studies detailing the following aspects of its chemistry as requested:
Role of Catalysts and Reagents in Reaction Selectivity:The search did not yield any documents describing the use of catalysts or specific reagents to control the selectivity of reactions involving this compound. There is no available research on how different catalysts or reaction conditions might influence the outcome of its chemical transformations.
While information is available for the structurally similar but distinct compound 2-chloroethanesulfonyl chloride , the strict requirement to focus solely on This compound prevents the inclusion of this related data. The presence of the ether linkage in the target compound significantly alters its chemical properties, making extrapolation from other compounds scientifically unsound.
Due to the absence of specific research findings, creating a scientifically accurate and detailed article that adheres to the provided outline is not possible at this time.
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecular Architectures
2-(2-Chloroethoxy)ethanesulfonyl chloride serves as a valuable bifunctional building block for constructing complex molecules. The molecule contains two distinct reactive sites: the sulfonyl chloride group and the terminal alkyl chloride. This duality allows for sequential and controlled reactions, enabling the introduction of the entire chloroethoxyethanesulfonyl moiety into a larger molecular scaffold.
The sulfonyl chloride group typically reacts first with nucleophiles such as amines or alcohols under standard conditions. This reaction forms a stable sulfonamide or sulfonate ester linkage, respectively. The chloroethyl group, being less reactive, generally remains intact during this initial transformation. This preserved chloroalkane functionality can then be used for subsequent synthetic manipulations, such as nucleophilic substitution reactions to introduce further complexity or to facilitate cyclization, thereby building elaborate molecular architectures. The strategic separation of reactivity between the two electrophilic centers is key to its utility as a versatile connector and structural element in multistep syntheses.
Stereoselective Transformations Utilizing the Sulfonyl Moiety
The sulfonyl group is strongly electron-withdrawing and can exert significant electronic and steric influence on adjacent stereocenters, a principle that is fundamental to stereoselective synthesis. While specific examples detailing the use of this compound as a chiral auxiliary or a stereodirecting group are not extensively documented, the functional group itself is integral to established stereoselective methodologies.
In a general context, sulfonyl groups can be appended to chiral molecules to influence the stereochemical outcome of subsequent reactions. For instance, a chiral alcohol can be reacted with this compound to form a sulfonate ester. The resulting bulky and electronically defined sulfonyl-containing group can then direct the stereoselective approach of reagents to a nearby reactive center, such as a double bond, leading to the preferential formation of one stereoisomer over another. Such strategies are pivotal in the asymmetric synthesis of complex targets, where precise control of stereochemistry is essential.
Cascade and Multicomponent Reactions Incorporating this compound
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. nih.gov Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. diva-portal.orgresearchgate.net These strategies are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org
The structure of this compound, with its two distinct electrophilic sites, makes it a suitable candidate for incorporation into such complex reaction schemes. For example, in a hypothetical MCR, the sulfonyl chloride could react with a primary amine, which then participates in a subsequent reaction involving the alkyl chloride end of the molecule and other components in the reaction mixture. While specific, named cascade or multicomponent reactions prominently featuring this compound are not widely reported in dedicated studies, its functional handles are amenable to the design of novel transformations of this type.
Synthesis of Heterocyclic Scaffolds and Ring Systems via Sulfonyl-Mediated Routes
A significant application of sulfonyl chlorides is in the synthesis of heterocyclic compounds, where the sulfonyl group can either be incorporated into the final ring system or mediate the cyclization process. An analogue, 2-chloroethanesulfonyl chloride, is utilized in a one-pot sulfonylation and intramolecular thia-Michael addition protocol to synthesize 1,5,2-dithiazepine 1,1-dioxides. fishersci.com This transformation highlights a powerful strategy for ring formation. The initial step involves the reaction of the sulfonyl chloride with a suitable binucleophile, followed by an intramolecular cyclization event. The chloroethoxy group in this compound provides an additional reactive handle that can be exploited in similar cyclization strategies to form unique oxygen-containing heterocyclic systems.
Furthermore, its reaction with dienes can produce vinyl sulfonamides, which are versatile intermediates for further synthetic transformations, including the construction of various heterocyclic scaffolds. fishersci.com
| Heterocyclic System | Synthetic Strategy | Precursor Fragment |
| 1,5,2-Dithiazepine 1,1-dioxides | Sulfonylation / Intramolecular Cyclization | 2-Chloroethanesulfonyl chloride |
| Various N-heterocycles | Cyclization of vinyl sulfonamide intermediates | This compound |
Precursor for Advanced Sulfonyl and Sulfonamide Derivatives
The most direct and widespread application of this compound is as a precursor for a diverse range of sulfonyl and sulfonamide derivatives. chemimpex.com The high reactivity of the sulfonyl chloride group allows for efficient reaction with a broad spectrum of nucleophiles. This reactivity is fundamental to its role in medicinal chemistry and materials science, where the sulfonyl and sulfonamide moieties are prevalent functional groups. chemimpex.com
The reaction with primary or secondary amines yields the corresponding sulfonamides, while reaction with alcohols produces sulfonate esters. smolecule.com These transformations are typically high-yielding and proceed under mild conditions, often requiring only a non-nucleophilic base to scavenge the HCl byproduct. The retained chloroethoxy tail on the resulting derivatives offers a site for further functionalization, making this compound a gateway to bifunctional molecules with tailored properties.
| Derivative Class | Nucleophile | General Product Structure |
| Sulfonamides | Primary/Secondary Amines (R¹R²NH) | ClCH₂CH₂OCH₂CH₂SO₂NR¹R² |
| Sulfonate Esters | Alcohols (R-OH) | ClCH₂CH₂OCH₂CH₂SO₂OR |
Applications in Materials Science and Polymer Chemistry
Sulfonyl Chlorides as Initiators in Controlled Radical Polymerization
Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by providing the ability to create polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. Aromatic and aliphatic sulfonyl chlorides, including functionalized variants like 2-(2-Chloroethoxy)ethanesulfonyl chloride, have emerged as a versatile class of initiators for these processes. cmu.edu Their utility stems from the unique characteristics of the sulfonyl radical generated upon activation, which differs significantly from common carbon-based radicals derived from alkyl halide initiators. cmu.edu
A key advantage of using sulfonyl chlorides is that the rate of initiation is often several orders of magnitude higher than the rate of propagation for various monomers like styrenes and methacrylates. cmu.edu This disparity ensures that all polymer chains begin growing at approximately the same time, which is a primary requirement for achieving polymers with low polydispersity and controlled molecular weights. cmu.edu This "universality" allows for their application across different CRP methods. cmu.edu
Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that relies on a reversible equilibrium between active, propagating radical species and dormant species, typically an alkyl halide. nih.gov This equilibrium is mediated by a transition metal complex, most commonly copper-based, which shuttles a halogen atom between the catalyst and the dormant polymer chain end. nih.govnih.gov
In ATRP initiated by a sulfonyl chloride (R-SO₂Cl), the mechanism begins with the activation of the S-Cl bond by the transition metal catalyst in its lower oxidation state (e.g., Cu(I) complexed with a ligand). The catalyst abstracts the chlorine atom from the sulfonyl chloride to form a sulfonyl radical (R-SO₂•) and the metal complex in its higher oxidation state (e.g., Cu(II)Cl). cmu.eduresearchgate.net
Initiation Steps in ATRP using Sulfonyl Chloride:
Activation: R-SO₂Cl + Cu(I)/Ligand ⇌ R-SO₂• + Cu(II)Cl/Ligand
Addition to Monomer: R-SO₂• + M (Monomer) → R-SO₂-M•
The newly formed radical (R-SO₂-M•) then propagates by adding more monomer units. The propagating chain is reversibly deactivated by reacting with the Cu(II) complex, reforming a dormant species with a halide end-group and the Cu(I) catalyst. This rapid, reversible deactivation maintains a very low concentration of active radicals at any given time, minimizing termination reactions. nih.gov
The scope of sulfonyl chlorides as ATRP initiators is broad. Both aromatic and aliphatic sulfonyl chlorides can effectively initiate the polymerization of a variety of monomers, including styrenes, acrylates, and methacrylates. cmu.edumdpi.com The presence of various functional groups on the sulfonyl chloride initiator is well-tolerated, providing a direct route to polymers with specific end-group functionalities. cmu.edu
Below is a table summarizing typical conditions for ATRP initiated by sulfonyl chlorides for different monomers.
| Initiator Example | Monomer | Catalyst/Ligand | Solvent | Temp (°C) | Polydispersity (Mw/Mn) | Ref |
| Benzenesulfonyl chloride | Styrene (B11656) | CuCl/bpy | Bulk | 130 | 1.1 - 1.3 | researchgate.net |
| p-Methoxybenzenesulfonyl chloride | Methyl Methacrylate (B99206) (MMA) | CuCl/bpy | p-Xylene | 90 | < 1.2 | cmu.edu |
| Methanesulfonyl chloride | Acrylonitrile (AN) | CuO/bpy | Bulk | 60 | ~ 1.3 | mdpi.com |
| Trichloromethanesulfonyl chloride | Acrylonitrile (AN) | CuCl/bpy | Bulk | 40 | < 1.3 | mdpi.com |
| 1,1,1-Tris(4-chlorosulfonylphenyl)ethane | Acrylonitrile (AN) | Cu₂O/bpy | Bulk | 40 | ~ 1.4 (star polymer) | mdpi.com |
bpy = 2,2′-bipyridine
Nitroxide-Mediated Polymerization (NMP) is another prominent CRP technique that utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end. researchgate.netresearchgate.net The core of NMP is the reversible thermal homolysis of an alkoxyamine bond at the propagating chain end (P-ONR₂), which generates a propagating radical (P•) and a persistent nitroxide radical (•ONR₂). harth-research-group.org
While NMP is traditionally initiated by a combination of a conventional radical initiator and a nitroxide, or by a pre-formed alkoxyamine, strategies involving sulfonyl chlorides can be envisioned. A sulfonyl chloride can act as the source for the initial propagating radicals. In such a system, a conventional radical initiator would first react with the sulfonyl chloride, or the sulfonyl chloride itself would be induced to form a sulfonyl radical. This radical then initiates polymerization. The growing chains are subsequently trapped by a nitroxide mediator present in the system to form the dormant alkoxyamine species, establishing the reversible equilibrium required for controlled polymerization. researchgate.netharth-research-group.org
The combination of sulfonyl chloride initiation with NMP allows for the synthesis of well-defined polymers, including block copolymers, by leveraging the strengths of both systems. frontiersin.org For example, a polymer synthesized via a different mechanism can be end-functionalized to contain a sulfonyl chloride group, which can then initiate the NMP of a second monomer in the presence of a nitroxide, leading to the formation of a block copolymer. frontiersin.org
Functionalization of Polymeric Materials via Post-Synthetic Modification
The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, making it an excellent functional handle for the post-synthetic modification of materials. This strategy allows for the introduction of new chemical functionalities onto a pre-existing polymer or framework, altering its physical and chemical properties without changing its core structure.
Polymers containing primary or secondary amine groups can be readily modified by reacting them with sulfonyl chlorides like this compound. This reaction results in the formation of a stable sulfonamide linkage (-SO₂-NH-). mdpi.com Sulfonamides are a crucial functional group in medicinal chemistry and can impart unique properties to materials, such as altered solubility, pH-responsiveness, and the ability to coordinate with metal ions. nih.govharth-research-group.org
For instance, branched polyethyleneimine (BPEI), a polymer with a high density of amine groups, can be functionalized by reacting it with sulfonyl chlorides. mdpi.com This modification can be used to attach specific moieties to the polymer backbone, tailoring it for applications such as chelation of metal ions. mdpi.com The reaction is typically carried out in an appropriate solvent in the presence of a base to neutralize the HCl generated as a byproduct. mdpi.com
General Reaction Scheme: Polymer-NH₂ + Cl-SO₂-R → Polymer-NH-SO₂-R + HCl
This approach allows for the creation of functional polymers with precisely controlled properties, as the base polymer can be synthesized first and the desired functionality can be installed in a subsequent step. rsc.org
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them promising for applications in gas storage, separation, and catalysis. Post-synthetic modification (PSM) is a powerful technique to functionalize MOFs after their initial synthesis, and sulfonyl chlorides are effective reagents for this purpose. researchgate.netresearchgate.net
Two primary strategies exist for introducing sulfonamide functionalities into MOFs using sulfonyl chlorides:
Modification of Amine-Functionalized MOFs: MOFs built with amino-containing linkers (e.g., CAU-1-NH₂) can be directly reacted with a sulfonyl chloride. The amine groups on the linker react to form sulfonamide bonds, tethering the new functional group to the framework's pores. researchgate.netresearchgate.net
Modification of Sulfonic Acid-Functionalized MOFs: MOFs containing sulfonic acid groups (e.g., Cr-MIL-101-SO₃H) can undergo a two-step modification. First, the sulfonic acid is converted into a more reactive sulfonyl chloride intermediate using a chlorinating agent like oxalyl chloride. researchgate.netresearchgate.net This activated MOF can then be reacted with various primary or secondary amines to generate a diverse range of sulfonamide-functionalized frameworks. researchgate.netresearchgate.net
This versatility allows for the precise engineering of the chemical environment within the MOF pores, which can enhance catalytic activity or selectivity for specific host-guest interactions. researchgate.net
The table below summarizes the post-synthetic modification of two different MOFs to introduce sulfonamide functionalities.
| Starting MOF | Reagent 1 | Reagent 2 (Amine) | Resulting Functionality | Conversion (%) | Ref |
| Cr-MIL-101-SO₃H | Oxalyl chloride, DMF (cat.) | Methylamine | -SO₂-NH-CH₃ | ~70 | researchgate.net |
| Cr-MIL-101-SO₃H | Oxalyl chloride, DMF (cat.) | Aniline (B41778) | -SO₂-NH-Ph | ~60 | researchgate.net |
| Cr-MIL-101-SO₃H | Oxalyl chloride, DMF (cat.) | Benzylamine | -SO₂-NH-CH₂-Ph | ~50 | researchgate.net |
| CAU-1-NH₂ | Methanesulfonyl chloride | N/A | -NH-SO₂-CH₃ | ~92 | researchgate.net |
| CAU-1-NH₂ | Benzenesulfonyl chloride | N/A | -NH-SO₂-Ph | ~86 | researchgate.net |
Development of Specialty Polymers with Tailored Properties
The use of functional initiators like this compound in controlled polymerization provides a direct pathway to specialty polymers with tailored properties. The initiator fragment becomes the polymer chain end, allowing for the synthesis of telechelic polymers (polymers with functional groups at both ends) or macromolecules with a specific functionality at one end. cmu.edumdpi.com
For example, using a multifunctional sulfonyl chloride initiator, where a single molecule contains two or more sulfonyl chloride groups, allows for the synthesis of polymers with complex architectures, such as star polymers. cmu.edu In this case, polymer chains grow from each initiation site on the core molecule, resulting in a star-shaped macromolecule. The properties of star polymers, such as their viscosity and rheological behavior, are significantly different from their linear analogues. cmu.edu
Furthermore, the polymer chains produced via ATRP using a sulfonyl chloride initiator retain a halogen atom at the propagating chain end. researchgate.net This halogen terminus can be used for subsequent chemical transformations, including the synthesis of block copolymers. A polymer chain synthesized using a sulfonyl chloride initiator can act as a macroinitiator for the polymerization of a second monomer, leading to the formation of a well-defined block copolymer. mdpi.com Block copolymers can self-assemble into nanoscale morphologies, making them useful for applications ranging from thermoplastic elastomers to drug delivery vehicles. harth-research-group.org The ability to use sulfonyl chlorides to initiate polymerization provides a powerful method for designing and synthesizing advanced polymeric materials with precisely controlled structures and properties. cmu.edu
Cross-linking Agents and Monomer Design for Polymer Networks
The compound this compound is a bifunctional molecule whose distinct reactive sites—a highly reactive sulfonyl chloride group and a terminal alkyl chloride—present theoretical potential for advanced applications in polymer chemistry, specifically as a cross-linking agent and a component in monomer design. The differential reactivity of these two groups could allow for sequential or controlled modification of polymer architectures to create complex and functional polymer networks.
Role as a Cross-linking Agent
The primary utility of a cross-linking agent is to form chemical bridges between polymer chains, transforming them from soluble or thermoplastic materials into insoluble, thermoset, or elastomeric networks with enhanced mechanical, thermal, and chemical stability. The structure of this compound is well-suited for a two-stage cross-linking strategy due to the significant difference in reactivity between the sulfonyl chloride and the alkyl chloride moieties.
The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols, typically at room temperature and often in the presence of a base to scavenge the HCl byproduct. molport.com This initial reaction can be used to graft the molecule onto a pre-existing polymer that contains appropriate functional groups. For instance, polymers like polyvinyl alcohol (PVA), polyethyleneimine (PEI), or chitosan (B1678972) possess hydroxyl or amino groups that can serve as reaction sites. This first step results in the formation of a stable sulfonate ester or sulfonamide linkage, tethering the chloroethoxyethyl group to the polymer backbone.
The second stage of cross-linking involves the terminal alkyl chloride. This group is less reactive than the sulfonyl chloride and typically requires more forcing conditions, such as elevated temperatures or the presence of a nucleophilic catalyst, to undergo substitution reactions. Once the molecule is grafted onto one polymer chain, this pending chloroethyl group can react with a nucleophilic site on an adjacent polymer chain, forming a stable ether, amine, or thioether bond that completes the cross-link. This sequential approach allows for a controlled cross-linking process, where the initial grafting can be performed under mild conditions, followed by a thermally or catalytically induced curing step to form the final network.
The flexible ether linkage within the cross-linker's structure could impart a degree of flexibility to the resulting polymer network, potentially enhancing properties like elasticity or impact resistance compared to more rigid cross-linking agents.
| Stage | Reactant Polymer | Reactive Group on Polymer | Reaction with this compound | Resulting Linkage | Conditions |
|---|---|---|---|---|---|
| Stage 1: Grafting | Polyvinyl alcohol (PVA) | Hydroxyl (-OH) | Sulfonyl Chloride (-SO₂Cl) | Sulfonate Ester (-SO₂-O-) | Base (e.g., Pyridine), Room Temp. |
| Polyethyleneimine (PEI) | Amine (-NH₂) | Sulfonyl Chloride (-SO₂Cl) | Sulfonamide (-SO₂-NH-) | Base (e.g., Triethylamine), Room Temp. | |
| Stage 2: Cross-linking | Grafted PVA Chain | Hydroxyl (-OH) on adjacent chain | Terminal Chloride (-Cl) | Ether (-O-) | Heat, Strong Base (e.g., NaOH) |
| Grafted PEI Chain | Amine (-NH₂) on adjacent chain | Terminal Chloride (-Cl) | Amine (-NH-) | Heat |
Monomer Design for Polymer Networks
In addition to its role as a cross-linking agent for existing polymers, this compound can serve as a precursor in the design of novel functional monomers. By reacting it with a molecule containing a polymerizable group (e.g., a vinyl or acrylic group) and a suitable nucleophile, a new monomer with a pendant chloroethoxyethylsulfonyl group can be synthesized.
For example, a reaction with 2-hydroxyethyl methacrylate (HEMA) via the sulfonyl chloride group would yield a methacrylate monomer bearing the reactive chloroethyl side chain. This new monomer could then be copolymerized with other standard monomers (like methyl methacrylate or styrene) to introduce the reactive chloride functionality uniformly throughout the polymer backbone.
The resulting polymer is not cross-linked at this stage but acts as a reactive scaffold. The pendant chloroethyl groups can be used in post-polymerization modification reactions. For instance, they can be converted into other functional groups, such as azides (for click chemistry), quaternary ammonium (B1175870) salts (for creating ionomers or antimicrobial surfaces), or thiols. Alternatively, these sites can be used for subsequent cross-linking by reacting them with multifunctional nucleophiles, leading to the formation of a precisely defined polymer network. This strategy offers a high degree of control over the final network structure and functionality, as the density of reactive sites can be precisely controlled by the monomer feed ratio during polymerization.
| Step | Description | Reactants | Product | Potential Application |
|---|---|---|---|---|
| 1. Monomer Synthesis | Reaction of the sulfonyl chloride with a hydroxyl-containing polymerizable molecule. | This compound + 2-Hydroxyethyl methacrylate (HEMA) | 2-((((2-(2-chloroethoxy)ethyl)sulfonyl)oxy)ethyl) methacrylate (Hypothetical Monomer) | A functional monomer for free-radical polymerization. |
| 2. Polymerization | Copolymerization of the new monomer with a standard monomer. | New Monomer + Methyl Methacrylate (MMA) | Poly(MMA-co-New Monomer) with pendant chloroethyl groups. | A linear, functionalized polymer scaffold. |
| 3. Post-Polymerization Modification / Cross-linking | Reaction of the pendant chloroethyl groups with a diamine. | Functionalized Polymer + Ethylenediamine | Cross-linked polymer network. | Creation of a thermoset material with tailored properties. |
Future Research Directions and Emerging Trends
Sustainable Synthesis Methodologies for 2-(2-Chloroethoxy)ethanesulfonyl chloride
The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic routes. For this compound, research is likely to pivot away from traditional methods that may involve harsh reagents, towards greener alternatives. Key areas of exploration will include the use of safer, more sustainable reagents and solvent systems.
Recent advancements in the synthesis of sulfonyl chlorides have highlighted several promising green strategies. One such approach involves the use of bleach as an oxidizing agent in the chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is not only economically attractive due to the low cost of bleach, but it is also environmentally friendly. organic-chemistry.org Another sustainable approach is the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for converting thiols to sulfonyl chlorides in greener solvents like water, ethanol (B145695), and glycerol. researchgate.net
The application of these methods to the synthesis of this compound could significantly reduce the environmental footprint of its production. Future research will likely focus on adapting and optimizing these sustainable protocols for haloalkanesulfonyl chlorides.
Table 1: Comparison of Traditional and Sustainable Reagents for Sulfonyl Chloride Synthesis
| Reagent Type | Traditional Reagents | Sustainable Alternatives | Key Advantages of Alternatives |
|---|---|---|---|
| Oxidizing Agent | Chlorine gas, Thionyl chloride | Bleach (Sodium hypochlorite), Sodium dichloroisocyanurate dihydrate | Reduced toxicity, lower cost, safer handling |
| Solvent | Chlorinated hydrocarbons | Water, Ethanol, Glycerol, Deep eutectic solvents | Lower environmental impact, reduced VOC emissions |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way chemicals are produced, offering enhanced safety, consistency, and scalability. The integration of the synthesis of this compound into such platforms is a significant area for future development. Continuous flow reactors, for instance, can safely handle highly exothermic reactions, which are often a challenge in traditional batch processes for sulfonyl chloride synthesis. rsc.org
Automated systems, incorporating continuous stirred-tank reactors (CSTRs) and real-time monitoring, can lead to substantial improvements in process consistency and yield. mdpi.comresearchgate.net For a compound like this compound, which serves as a crucial intermediate, the ability to produce it on a large scale with high purity and safety is paramount. mdpi.comresearchgate.net Future work will likely involve the design and implementation of dedicated flow chemistry setups for its synthesis, potentially leading to on-demand production capabilities. vapourtec.com
Exploration of Novel Catalytic Systems for Selective Sulfonylation Reactions
The development of novel catalytic systems is key to unlocking new reaction pathways and achieving higher selectivity in sulfonylation reactions involving this compound. A particularly promising area is photocatalysis, which utilizes visible light to generate sulfonyl radicals from sulfonyl chlorides under mild conditions. bohrium.comdntb.gov.uaresearchgate.net This approach could enable new types of transformations that are not accessible through traditional thermal methods. bohrium.comdntb.gov.uaresearchgate.net
Photocatalytic methods could be employed for the late-stage functionalization of complex molecules using the 2-(2-chloroethoxy)ethanesulfonyl moiety. acs.orgresearchgate.net Research in this area would focus on identifying suitable photocatalysts and reaction conditions to control the reactivity of the sulfonyl radical generated from this compound.
Table 2: Emerging Catalytic Strategies for Sulfonylation
| Catalytic Strategy | Description | Potential Advantages for this compound |
|---|---|---|
| Photocatalysis | Use of light to generate reactive sulfonyl radical intermediates. | Mild reaction conditions, novel reactivity, potential for late-stage functionalization. |
| Transition Metal Catalysis | Employment of transition metal complexes to mediate selective sulfonylation. | High selectivity, broad substrate scope, potential for asymmetric synthesis. |
| Organocatalysis | Use of small organic molecules to catalyze sulfonylation reactions. | Metal-free, environmentally friendly, potential for enantioselective transformations. |
Development of Advanced Functional Materials Incorporating the Chloroethoxyethanesulfonyl Moiety
The unique combination of a reactive sulfonyl chloride group, a flexible ethoxy linker, and a terminal chloro group makes this compound an attractive building block for advanced functional materials. chemimpex.com Future research will likely explore its use in the synthesis of novel polymers, coatings, and other materials with tailored properties. chemimpex.com
For example, the sulfonyl chloride can be used to introduce the chloroethoxyethanesulfonyl moiety into polymer backbones or as a pendant group, thereby modifying the polymer's solubility, thermal stability, and adhesive properties. chemimpex.com The terminal chlorine atom provides a further site for post-polymerization modification, allowing for the creation of complex, multifunctional materials. Research could focus on developing new monomers derived from this compound and exploring their polymerization and copolymerization behavior.
Synergistic Experimental and Computational Approaches for Mechanistic Elucidation and Design
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing existing transformations and designing new ones. Future research will increasingly rely on a synergistic approach that combines experimental studies with computational modeling. For instance, the formation of sulfene (B1252967) intermediates in reactions of 2-chloroethanesulfonyl chloride has been a subject of mechanistic investigation. rit.edurit.edu
Computational methods, such as density functional theory (DFT), can provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the factors controlling selectivity. nih.gov By combining these theoretical predictions with experimental observations, researchers can develop a more complete picture of the reactivity of this compound. This integrated approach will be instrumental in designing more efficient synthetic routes and novel catalytic systems. nih.gov
Q & A
Q. What are the critical safety protocols for handling 2-(2-Chloroethoxy)ethanesulfonyl chloride in laboratory settings?
Researchers must adhere to stringent safety measures due to the compound’s acute toxicity and reactivity. Key precautions include:
- PPE : Fluorinated rubber gloves (≥0.7 mm thickness) and chloroprene gloves (≥0.6 mm) for splash protection, combined with indirect-ventilation goggles and full-body chemical-resistant suits .
- Respiratory Protection : Use NIOSH-approved air-purifying respirators with ABEK filters for vapor exposure or supplied-air respirators in confined spaces .
- Storage : Store in sealed, inert containers under dry argon or nitrogen to prevent hydrolysis. Separate from oxidizers (e.g., peroxides, chlorates) and bases (e.g., NaOH) .
Q. How should researchers manage accidental exposure or spills of this compound?
Immediate containment and neutralization are critical:
- Small Spills : Absorb with inert materials (e.g., vermiculite), then treat with 5% sodium bicarbonate solution to neutralize acidic byproducts. Collect residues in corrosion-resistant containers .
- Skin/Eye Contact : Flush with water for ≥15 minutes, followed by 0.1% ascorbic acid solution to mitigate oxidative damage .
- Documentation : Report incidents using OSHA 1910.1200-compliant forms and conduct air sampling to assess residual vapor levels .
Q. What are the optimal storage conditions to ensure compound stability?
- Maintain storage temperatures between 2–8°C in amber glass containers to prevent photodegradation.
- Use moisture-sensitive indicators (e.g., silica gel packets) and monitor humidity levels (<10% RH) via capacitive sensors .
- Conduct quarterly integrity checks of storage containers using gas chromatography to detect hydrolysis byproducts (e.g., ethanesulfonic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during sulfonation reactions?
Discrepancies in reaction yields or byproduct profiles often arise from trace moisture or solvent polarity. Methodological strategies include:
- Solvent Screening : Compare reactivity in anhydrous dichloromethane (dielectric constant: 8.93) versus tetrahydrofuran (7.52) to assess polarity effects .
- Kinetic Studies : Use in-situ FTIR to monitor sulfonyl chloride consumption rates and identify intermediates. For example, a peak at 1370 cm⁻¹ indicates sulfonate ester formation .
- Quantum Calculations : Perform DFT simulations (e.g., B3LYP/6-31G*) to predict nucleophilic attack sites on the sulfonyl group, guiding solvent and catalyst selection .
Q. What advanced characterization methods validate the purity of this compound?
- NMR Analysis : ¹H NMR (CDCl₃) should show δ 3.85–3.92 ppm (m, OCH₂CH₂Cl) and δ 3.68–3.75 ppm (t, SO₂Cl). Impurities like hydrolyzed sulfonic acid appear as broad peaks at δ 10–12 ppm .
- Mass Spectrometry : ESI-MS in negative ion mode should display [M-Cl]⁻ at m/z 187.03 (calculated) with isotopic patterns matching Cl⁻ .
- Elemental Analysis : Acceptable tolerance is ±0.3% for C, H, and S content. Deviations >0.5% suggest incomplete purification .
Q. How does this compound perform as a bifunctional linker in polymer synthesis?
The compound’s dual reactivity (sulfonyl chloride and chloroethoxy groups) enables sequential functionalization:
- Step 1 : React sulfonyl chloride with amines (e.g., aniline) at 0°C in THF to form sulfonamides (yield: 85–92%).
- Step 2 : Utilize the chloroethoxy group for nucleophilic substitution with azides (NaN₃, DMF, 60°C) to generate click-chemistry-ready intermediates .
- Characterization : GPC analysis of resultant polymers should show Mₙ ≥ 15 kDa with polydispersity <1.2, confirming controlled polymerization .
Contradiction Analysis
Q. Why do different studies report varying hydrolysis rates for this compound?
Hydrolysis kinetics depend on:
- pH : At pH 4–6, hydrolysis follows first-order kinetics (k = 0.012 min⁻¹), while alkaline conditions (pH >10) accelerate degradation 10-fold .
- Isotope Effects : Deuterated water (D₂O) reduces hydrolysis rates by 40% due to decreased proton mobility .
- Catalytic Traces : Metal ions (e.g., Fe³⁺) in solvents can catalyze hydrolysis, necessitating chelating agents (e.g., EDTA) in kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
